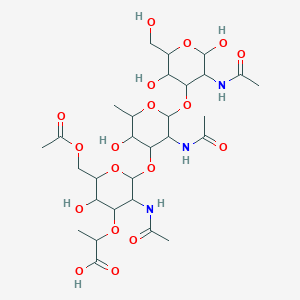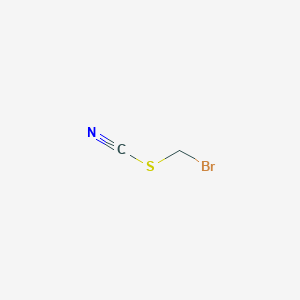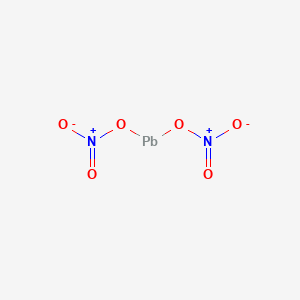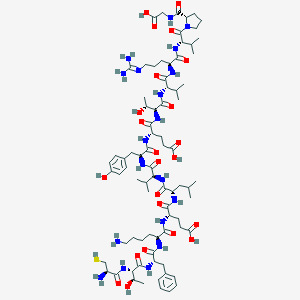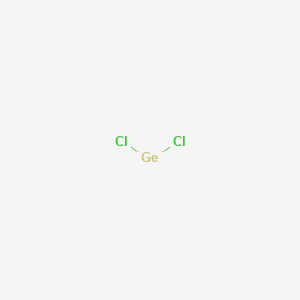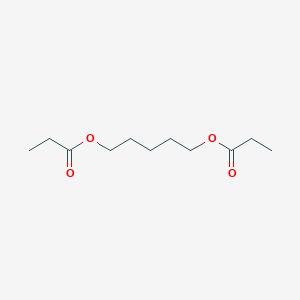
Pentamethylene dipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethylene dipropionate (PDP) is a chemical compound that belongs to the class of dipropionates. It is a white crystalline solid that is soluble in water and has a molecular weight of 210.25 g/mol. PDP is mainly used in scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of Pentamethylene dipropionate is not fully understood. However, it is believed that Pentamethylene dipropionate interacts with the cell membrane and alters its properties. This leads to changes in the permeability of the membrane and affects the transport of ions and molecules across the membrane.
Biochemische Und Physiologische Effekte
Pentamethylene dipropionate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties. Pentamethylene dipropionate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pentamethylene dipropionate is its versatility. It can be used as a building block for the synthesis of various compounds and as a cross-linking agent for the preparation of hydrogels. However, Pentamethylene dipropionate has some limitations. It is not stable in acidic and basic conditions and can decompose under such conditions. Furthermore, Pentamethylene dipropionate is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of Pentamethylene dipropionate in scientific research. One of the areas of interest is the development of Pentamethylene dipropionate-based biodegradable polymers for various applications such as drug delivery and tissue engineering. Furthermore, Pentamethylene dipropionate can be used as a surfactant for the preparation of nanoparticles. Another area of interest is the use of Pentamethylene dipropionate as a cross-linking agent for the preparation of hydrogels for wound healing applications.
Conclusion:
In conclusion, Pentamethylene dipropionate is a versatile chemical compound that has been widely used in scientific research applications. Its unique properties make it a valuable building block for the synthesis of various compounds and a cross-linking agent for the preparation of hydrogels. Pentamethylene dipropionate has various biochemical and physiological effects, and its mechanism of action is not fully understood. However, further research is needed to fully understand the potential of Pentamethylene dipropionate in various applications.
Synthesemethoden
Pentamethylene dipropionate can be synthesized by reacting pentamethylene glycol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 100°C for several hours. The resulting product is then purified by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
Pentamethylene dipropionate has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds such as polyesters, polyurethanes, and polyamides. Pentamethylene dipropionate has also been used as a monomer for the synthesis of biodegradable polymers. Furthermore, Pentamethylene dipropionate has been used as a cross-linking agent for the preparation of hydrogels and as a surfactant in emulsion polymerization.
Eigenschaften
CAS-Nummer |
10025-09-9 |
|---|---|
Produktname |
Pentamethylene dipropionate |
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
5-propanoyloxypentyl propanoate |
InChI |
InChI=1S/C11H20O4/c1-3-10(12)14-8-6-5-7-9-15-11(13)4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
GYZVZBFSJCVIDL-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCCCCCOC(=O)CC |
Kanonische SMILES |
CCC(=O)OCCCCCOC(=O)CC |
Andere CAS-Nummern |
10025-09-9 |
Synonyme |
Dipropionic acid 1,5-pentanediyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



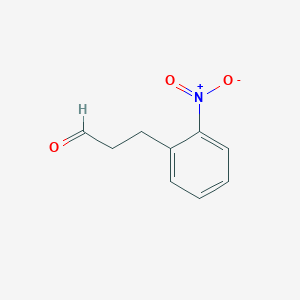
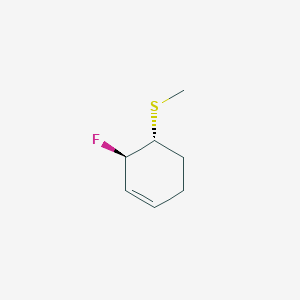
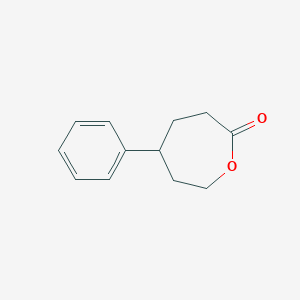
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid](/img/structure/B160679.png)
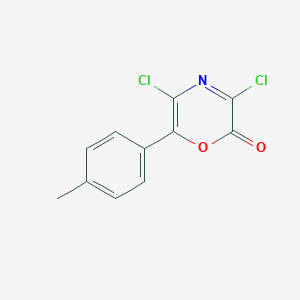
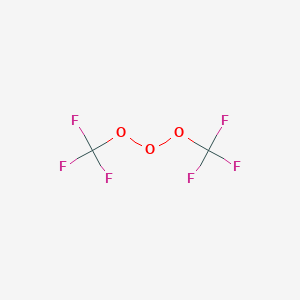
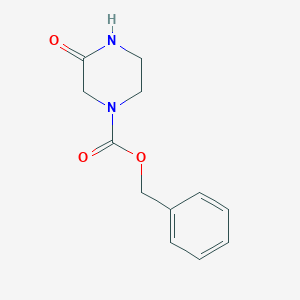
![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)
